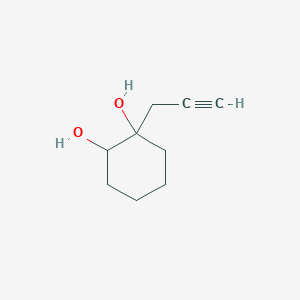

1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

90473-74-8 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-prop-2-ynylcyclohexane-1,2-diol |

InChI |

InChI=1S/C9H14O2/c1-2-6-9(11)7-4-3-5-8(9)10/h1,8,10-11H,3-7H2 |

InChI Key |

DGDPYPIIFGHYSM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1(CCCCC1O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Prop 2 Yn 1 Yl Cyclohexane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(prop-2-yn-1-yl)cyclohexane-1,2-diol, both ¹H and ¹³C NMR would be crucial for confirming its constitution and stereochemistry.

The presence of two stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring gives rise to the possibility of stereoisomers (cis and trans diastereomers), each of which would exist as a pair of enantiomers. ¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between these diastereomers due to the different spatial arrangements of the substituents, which result in distinct chemical shifts.

In ¹H NMR, the chemical shifts of the protons attached to the stereocenters (H-1 and H-2) and the adjacent methylene (B1212753) protons of the cyclohexane ring would be particularly informative. The relative orientation of the hydroxyl groups in the cis and trans isomers influences the local electronic environment and, consequently, the resonance frequencies of these protons. For instance, in related cyclohexane-1,2-diol systems, the chemical shifts of the carbinol protons often differ between the cis and trans isomers.

¹³C NMR spectroscopy would provide complementary information. The chemical shifts of the carbon atoms of the cyclohexane ring, especially C-1 and C-2, would be sensitive to the stereochemistry of the hydroxyl groups. The steric interactions between the substituents in the different isomers lead to variations in the carbon chemical shifts.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Alkyne CH | ~2.0-2.5 | t | J ≈ 2.5 |

| Propargyl CH₂ | ~2.2-2.6 | d | J ≈ 2.5 |

| Cyclohexane CH-OH | ~3.5-4.0 | m | - |

| Cyclohexane CH₂ | ~1.2-2.0 | m | - |

| OH | Variable | br s | - |

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C≡CH | ~70-75 |

| C≡CH | ~80-85 |

| Propargyl CH₂ | ~20-30 |

| Cyclohexane C-OH | ~70-80 |

| Cyclohexane CH₂ | ~20-40 |

The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the substituents (axial or equatorial) in the chair conformer can be determined by analyzing the proton-proton coupling constants (³JHH). The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

For this compound, the coupling constants between the protons on C-1 and C-2 and the adjacent methylene protons would reveal the preferred conformation of the cyclohexane ring and the relative orientation of the substituents. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. By analyzing these coupling constants, it would be possible to determine whether the hydroxyl and propargyl groups preferentially occupy axial or equatorial positions in the dominant chair conformation of each diastereomer.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements.

FTIR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups in this compound. The presence of hydroxyl (-OH), alkyne (C≡C-H), and aliphatic C-H bonds would give rise to distinct absorption bands in the infrared spectrum.

Expected FTIR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C≡C-H | Stretching | ~3300 (sharp) |

| C-H (sp³) | Stretching | 2850-3000 |

| C≡C | Stretching | ~2100-2260 (weak) |

| C-O | Stretching | 1000-1260 |

The broad O-H stretching band would confirm the presence of the hydroxyl groups, while the sharp C≡C-H stretch at higher frequency and the weak C≡C stretch would be indicative of the terminal alkyne moiety.

Raman spectroscopy provides complementary information to FTIR. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This would allow for a more definitive identification of the alkyne group.

Surface-Enhanced Raman Spectroscopy (SERS) could potentially be employed to enhance the Raman signal, allowing for the detection of the molecule at very low concentrations. This technique would be particularly useful for studying the molecule's interaction with surfaces, although no such studies have been reported for this specific compound.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the solid-state structure of a crystalline compound. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique would unambiguously establish the cis or trans relationship of the hydroxyl groups and the conformation of the cyclohexane ring in the crystalline state. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, could be elucidated. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Determination of Solid-State Molecular Structure and Intermolecular Interactions

There is currently no publicly available scientific literature or crystallographic data detailing the determination of the solid-state molecular structure of this compound. Techniques such as single-crystal X-ray diffraction are typically employed to elucidate the precise three-dimensional arrangement of atoms in a crystalline solid, providing key information on bond lengths, bond angles, and conformational analysis.

Furthermore, the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the crystal packing of this compound, have not been reported. Analysis of these interactions is crucial for understanding the physical properties of the material.

Due to the absence of experimental data, a data table of crystallographic parameters cannot be provided.

Other Advanced Spectroscopic Techniques for Structural Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Information

No X-ray Photoelectron Spectroscopy (XPS) data for this compound has been found in the public domain. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Were such data available, it would provide valuable insights into the surface chemistry of the compound, including the binding energies of its constituent elements (carbon and oxygen). This information would help to confirm the elemental composition and identify the different chemical environments of the atoms.

Given the lack of available XPS studies, a data table of binding energies for this compound cannot be generated at this time.

Stereochemistry and Conformational Analysis of 1 Prop 2 Yn 1 Yl Cyclohexane 1,2 Diol

Stereoisomeric Forms of the Cyclohexane-1,2-diol Moiety (cis/trans)

The core structure of the molecule features a cyclohexane-1,2-diol, which can exist as two distinct geometric isomers: cis and trans. wikipedia.orgnih.gov This isomerism arises from the relative spatial orientation of the two hydroxyl (-OH) groups attached to adjacent carbon atoms of the cyclohexane (B81311) ring.

Cis-isomer : In the cis-isomer, both hydroxyl groups are situated on the same side of the cyclohexane ring's plane.

Trans-isomer : In the trans-isomer, the hydroxyl groups are located on opposite sides of the ring's plane.

These geometric constraints are fundamental as they are not interconvertible through bond rotation and give rise to distinct diastereomers with different physical and chemical properties. sci-hub.se The synthesis of 1,2-cyclohexanediols can be tailored to selectively produce either the cis or trans isomer, for example, through the dihydroxylation of cyclohexene (B86901) or the hydrogenation of catechol. researchgate.net The specific stereochemical outcome is a critical factor that profoundly influences the subsequent conformational preferences and the potential for intramolecular interactions.

Chirality and Enantiomeric Considerations in Propargyl Alcohol Derivatives

The substitution pattern on the cyclohexane ring in 1-(prop-2-yn-1-yl)cyclohexane-1,2-diol results in the presence of multiple chiral centers, rendering the molecule chiral. The carbon atoms C1 (bearing the prop-2-yn-1-yl and a hydroxyl group) and C2 (bearing the second hydroxyl group) are stereogenic centers.

The existence of these two chiral centers leads to the possibility of several stereoisomers:

Trans-isomer : The trans-1,2-disubstituted cyclohexane is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S). These enantiomers are non-superimposable mirror images of each other. The higher-melting form of unsubstituted cyclohexane-1,2-diol can be separated into its optically active antipodes, confirming its chiral nature. sci-hub.se

Cis-isomer : The cis-1,2-disubstituted cyclohexane is also chiral, existing as (1R,2S) and (1S,2R) enantiomers. Although cis-1,2-dimethylcyclohexane (B165935) is a meso compound due to a plane of symmetry in its planar representation, the introduction of three different substituents at C1 and C2 in this compound removes this symmetry, resulting in a chiral cis isomer that exists as a pair of enantiomers.

The absolute configuration of each stereocenter significantly impacts the molecule's interaction with other chiral entities, a crucial aspect in fields like asymmetric synthesis where such diols can serve as chiral auxiliaries. mdpi.com

Table 1: Possible Stereoisomers of this compound This interactive table summarizes the potential stereoisomeric forms based on the configuration at the C1 and C2 positions.

| Isomer | Configuration at C1 | Configuration at C2 | Enantiomeric Relationship |

|---|---|---|---|

| trans | R | R | Enantiomer of (1S,2S) |

| trans | S | S | Enantiomer of (1R,2R) |

| cis | R | S | Enantiomer of (1S,2R) |

| cis | S | R | Enantiomer of (1R,2S) |

Conformational Equilibria of the Cyclohexane Ring System

The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation. This conformation can undergo a dynamic process known as ring inversion or "chair flip," where one chair form converts into an alternative chair conformation. During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. sci-hub.se At room temperature, this equilibrium is typically rapid, but the presence of bulky substituents can significantly favor one chair conformation over the other, restricting the ring's dynamic flexibility. sapub.org

The conformational equilibrium of the cyclohexane ring is dictated by the steric demands of its substituents, which seek to minimize destabilizing steric interactions, primarily 1,3-diaxial interactions. sapub.org Substituents are generally more stable in the more spacious equatorial position.

Trans-isomer : The trans-isomer can exist in two primary chair conformations: one with the substituents in a diequatorial (e,e) arrangement and another with them in a diaxial (a,a) arrangement. The diequatorial conformation is overwhelmingly favored due to the severe steric strain from 1,3-diaxial interactions that would occur in the diaxial form. quora.com The bulky prop-2-yn-1-yl group, in particular, will strongly prefer an equatorial position.

Cis-isomer : The cis-isomer exists as an equilibrium of two chair conformers, each having one axial and one equatorial substituent (a,e or e,a). quora.com The conformational preference will be determined by which substituent causes less steric strain in the axial position. Given that the prop-2-yn-1-yl group is significantly larger than the hydroxyl group, the conformation where the prop-2-yn-1-yl group is equatorial and the adjacent hydroxyl group is axial will be the most stable.

Table 2: Conformational Analysis of this compound Isomers This interactive table outlines the preferred conformations for the cis and trans isomers based on substituent positions.

| Isomer | Possible Conformations (C1-Propargyl, C2-OH) | Most Stable Conformation | Reason for Preference |

|---|---|---|---|

| trans | diequatorial (e,e) / diaxial (a,a) | diequatorial (e,e) | Avoids severe 1,3-diaxial steric strain. quora.com |

| cis | axial, equatorial (a,e) / equatorial, axial (e,a) | equatorial, axial (e,a) | The larger prop-2-yn-1-yl group occupies the more stable equatorial position. sapub.org |

In addition to steric effects, intramolecular hydrogen bonding can play a crucial role in determining the conformational landscape of vicinal diols like this compound. researchgate.net An intramolecular hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the other.

This interaction is highly dependent on the geometry of the molecule:

In the trans-diequatorial conformer, the two hydroxyl groups are too far apart to form a hydrogen bond.

In the trans-diaxial conformer, while sterically disfavored, the proximity of the hydroxyl groups could potentially allow for hydrogen bonding. However, the energetic penalty of the diaxial arrangement typically outweighs the stabilization from the hydrogen bond.

In the cis-isomer , the equilibrium between the (a,e) and (e,a) conformations is significantly influenced by hydrogen bonding. The gauche relationship between the axial and equatorial hydroxyl groups allows for the formation of a stabilizing intramolecular hydrogen bond. researchgate.net This bonding can increase the population of a conformer that might otherwise be less favored based solely on steric grounds. The formation of such bonds can be detected experimentally through techniques like IR spectroscopy. researchgate.net The ability to form these bonds can stabilize the molecule and influence its physical properties. rsc.orgunito.it

Stereoelectronic Effects and Their Influence on Molecular Geometry

Stereoelectronic effects, which involve the interaction of electron orbitals, also contribute to the conformational preferences and geometry of the molecule. These effects arise from orbital overlap between bonding, non-bonding, and anti-bonding orbitals. In substituted cyclohexanes, hyperconjugative interactions are particularly important. researchgate.netepa.gov

For this compound, relevant stereoelectronic effects include:

Gauche Effect : The preference for a gauche arrangement between the two electronegative oxygen atoms in the cis-isomer can be partly attributed to stereoelectronic factors, in addition to hydrogen bonding.

Hyperconjugation : Interactions between the C-C or C-H bonding orbitals of the ring and the anti-bonding (σ) orbitals of the C-O or C-C bonds of the substituents can lead to subtle changes in bond lengths and angles. For instance, a σ(C-H) → σ(C-O) interaction can occur when a C-H bond is anti-periplanar to a C-O bond. These interactions can influence the relative stability of different chair conformations. The orientation of the p-orbitals of the alkyne group in the prop-2-yn-1-yl substituent may also lead to specific electronic interactions with the cyclohexane ring framework. A detailed analysis of these effects often requires computational chemistry to correlate them with spectroscopic properties. researchgate.net

Reactivity and Reaction Mechanisms of 1 Prop 2 Yn 1 Yl Cyclohexane 1,2 Diol

Reactions Involving the Vicinal Diol Functionality

The vicinal diol, or 1,2-diol, moiety is a versatile functional group that participates in several key organic reactions, including rearrangements, cleavages, and derivatizations.

Acid-Catalyzed Rearrangements (e.g., Pinacol (B44631) Rearrangement and Analogues)

Under strong acidic conditions, vicinal diols like 1-(prop-2-yn-1-yl)cyclohexane-1,2-diol can undergo a dehydrative rearrangement to produce carbonyl compounds, a transformation known as the pinacol rearrangement. chem-station.compsiberg.com This reaction proceeds through a mechanism involving the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, and a subsequent 1,2-alkyl or 1,2-hydride shift. psiberg.commasterorganicchemistry.com

The mechanism begins with the acid-catalyzed protonation of one of the hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com Departure of water generates a carbocation. The stability of this carbocation can influence which hydroxyl group leaves. Subsequently, a group from the adjacent carbon migrates to the carbocation center. wikipedia.org For this compound, this rearrangement can lead to ring expansion, a common outcome for cyclic substrates, resulting in a spiro compound. chem-station.commasterorganicchemistry.com The driving force for the migration step is the formation of a more stable oxonium ion, which upon deprotonation yields the final ketone product. wikipedia.org

The migratory aptitude generally follows the order: aryl > H > alkenyl > alkyl. chem-station.com In cyclic systems, the stereochemistry is crucial; a group that is trans to the leaving hydroxyl group typically migrates preferentially. wikipedia.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reaction Type | Acid-catalyzed dehydration and rearrangement of a vicinal diol. psiberg.comsynarchive.com | The vicinal diol on the cyclohexane (B81311) ring is the reactive site. |

| Key Intermediate | Carbocation formed after the loss of water. psiberg.commasterorganicchemistry.com | A tertiary carbocation would form on the cyclohexane ring. |

| Driving Force | Formation of a stable resonance-stabilized oxonium ion. wikipedia.org | Stabilization leads to the formation of a ketone. |

| Potential Product | Ketone, often a spirocycle or ring-expanded product. chem-station.commasterorganicchemistry.com | A spiroketone resulting from the migration of a C-C bond of the cyclohexane ring. |

Oxidative Cleavage Reactions (e.g., Malaprade Oxidation using Periodate)

The carbon-carbon bond of the vicinal diol in this compound can be selectively cleaved using strong oxidizing agents. The Malaprade oxidation, which employs periodic acid (HIO₄) or a periodate (B1199274) salt like sodium periodate (NaIO₄), is a classic method for this transformation. acs.orgwikipedia.orgmasterorganicchemistry.com This reaction is highly specific for 1,2-diols and results in the formation of two carbonyl groups—aldehydes or ketones, depending on the substitution of the diol. chemistrysteps.com

The mechanism involves the formation of a cyclic periodate ester intermediate. wikipedia.orgmasterorganicchemistry.com This five-membered ring intermediate then undergoes a concerted breakdown, cleaving the C-C bond and reducing the iodine from I(VII) to I(V), to yield the two carbonyl products. masterorganicchemistry.com For the reaction to occur, the diol must be able to form this cyclic ester, which is why cis-diols or flexible trans-diols react readily, whereas rigid trans-diols may not. chemistrysteps.com

Given the structure of this compound, oxidative cleavage would break the C1-C2 bond of the cyclohexane ring, opening the ring to form a dicarbonyl compound that retains the propargyl side chain.

| Parameter | Details |

|---|---|

| Reagent | Sodium periodate (NaIO₄) or Periodic acid (HIO₄). acs.orgwikipedia.org |

| Substrate | Vicinal (1,2)-diols. masterorganicchemistry.com |

| Key Intermediate | Cyclic periodate ester. chemistrysteps.com |

| Products | Aldehydes and/or ketones. chemistrysteps.com |

| Stereochemical Requirement | The hydroxyl groups must be able to adopt a syn-periplanar or syn-clinal conformation to form the cyclic intermediate. chemistrysteps.com |

Derivatization to Cyclic Ethers or Acetals (e.g., with methylene (B1212753) halides, gold(I)-catalyzed)

The two hydroxyl groups of the vicinal diol can react with various reagents to form cyclic derivatives. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst yields a cyclic acetal (B89532) (a 1,3-dioxolane (B20135) ring system). This is a common strategy for protecting diol functionalities during multi-step syntheses. organic-chemistry.org

Furthermore, intramolecular cyclization can lead to the formation of cyclic ethers. This can be achieved through acid-catalyzed dehydration, where one hydroxyl group is protonated and leaves as water, followed by an intramolecular nucleophilic attack by the second hydroxyl group. wikipedia.org

Gold(I) catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack. In the context of alkynyl diols, gold(I) catalysis can facilitate intramolecular cyclization. The gold catalyst coordinates to the alkyne, rendering it more electrophilic and susceptible to attack by one of the hydroxyl groups, leading to the formation of cyclic enol ethers or other heterocyclic structures. beilstein-journals.orgnih.govrsc.org This type of reaction, known as cycloisomerization, is a highly atom-economical way to construct complex cyclic systems. nih.gov

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is rich in electron density and serves as a site for a variety of addition and functionalization reactions.

Alkyne Activation and Functionalization (e.g., Hydroboration, Halogenation)

The terminal alkyne can undergo hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of water across the triple bond. chemistrysteps.com Treatment with a borane (B79455) reagent (such as borane-THF, or sterically hindered boranes like 9-BBN for better regioselectivity) adds a boron atom to the terminal carbon and a hydrogen to the internal carbon. chemistrysteps.comyoutube.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to the corresponding aldehyde. chemistrysteps.com

Hydroboration-Oxidation of this compound:

Hydroboration: Addition of R₂BH across the terminal alkyne.

Oxidation: Treatment with H₂O₂ and NaOH to replace BR₂ with OH.

Tautomerization: The intermediate enol converts to the final aldehyde product.

Halogenation, the addition of halogens (e.g., Br₂, Cl₂) across the triple bond, also occurs readily. The reaction proceeds through a cyclic halonium ion intermediate, similar to alkenes. The first addition of a halogen molecule typically yields a trans-dihaloalkene. If excess halogen is used, a second addition can occur to produce a tetrahaloalkane. libretexts.org

Nucleophilic Additions to the Alkyne

While the alkyne itself is electron-rich, it can be activated to undergo nucleophilic attack, particularly when conjugated with an electron-withdrawing group or in the presence of a transition metal catalyst. researchgate.netbham.ac.uknih.gov For a non-activated terminal alkyne like that in this compound, such additions typically require strong nucleophiles or specific catalytic conditions.

Intramolecular nucleophilic additions are also possible. For instance, under basic conditions, one of the hydroxyl groups could potentially be deprotonated to form an alkoxide, which could then attack the alkyne in an intramolecular fashion. This type of cyclization, however, often requires activation of the alkyne, for example, by a gold(I) or other transition metal catalyst as mentioned previously (Section 5.1.3). researchgate.net Such reactions can lead to the formation of five- or six-membered oxygen-containing heterocycles. researchgate.net

Cyclization Reactions Initiated by Alkyne Reactivity (e.g., Oxone-mediated cyclization)

The terminal alkyne group in this compound is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity can be harnessed to initiate intramolecular cyclization reactions, where the diol moiety acts as an internal nucleophile. A notable example of such a process is the Oxone-mediated cyclization.

Oxone, a stable and inexpensive oxidant whose active component is potassium peroxymonosulfate (B1194676) (KHSO₅), can facilitate the electrophilic cyclization of substrates containing both an alkyne and a nucleophile. nih.govbeilstein-journals.org In the context of this compound, the proposed mechanism involves the generation of an electrophilic species from the interaction of Oxone with a catalyst or promoter, such as a diselenide or a halide source. nih.gov This electrophile activates the alkyne, making it susceptible to nucleophilic attack. One of the hydroxyl groups of the diol then attacks the activated alkyne in an intramolecular fashion. The regioselectivity of this cyclization (i.e., the size of the resulting ring) is governed by Baldwin's rules, with 5-membered ring (5-exo-dig) or 6-membered ring (6-endo-dig) closures being the most common pathways. This process typically leads to the formation of functionalized cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans, incorporating the cyclohexane ring. msu.edunih.gov

Interplay of Diol and Alkyne Reactivity

The bifunctional nature of this compound presents both a challenge and an opportunity in synthetic chemistry. The diol and alkyne groups can react independently or in concert, allowing for the development of complex and selective transformations. nih.gov The outcome of a reaction is highly dependent on the choice of reagents and conditions, which can be tuned to favor one reaction pathway over another.

Concurrent Transformations and Chemoselectivity

Chemoselectivity is defined as the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.orgtaylorandfrancis.com In this compound, achieving high chemoselectivity is crucial for controlling its transformations.

The reactivity of the two functional groups can be differentiated based on their intrinsic properties. The vicinal diol is susceptible to oxidation to form an α-hydroxy ketone or a dione, or it can undergo cleavage under stronger oxidative conditions. researchgate.net Reagents like sodium periodate or lead tetraacetate are known to cleave 1,2-diols. Conversely, the alkyne is prone to reactions such as hydration, hydrogenation, or metal-catalyzed couplings and cyclizations. beilstein-journals.org

Achieving chemoselectivity involves selecting a reagent that interacts exclusively with one functional group while leaving the other intact. For example:

Selective Diol Reaction: The use of certain oxidizing agents under controlled pH conditions, such as NaBrO₃/NaHSO₃, can selectively oxidize the vicinal diol to the corresponding α-hydroxy ketone with minimal interaction with the alkyne moiety. researchgate.net

Selective Alkyne Reaction: Metal catalysts, particularly those involving gold (Au) or platinum (Pt), are known to be highly alkynophilic and can catalyze cycloisomerization reactions involving the alkyne without affecting the diol. beilstein-journals.org Similarly, classic alkyne reactions like the Sonogashira coupling or click chemistry could be performed selectively in the presence of the diol.

Cascade and Tandem Reactions (e.g., Redox-triggered C-C coupling)

The most sophisticated transformations of this compound involve cascade or tandem reactions, where a single set of reagents initiates a sequence of two or more bond-forming events. These reactions are highly efficient as they build molecular complexity in a single operation.

A prime example is the redox-triggered carbon-carbon coupling of diols and alkynes. nih.govnih.gov Research has demonstrated that a ruthenium(0) catalyst can promote a regio- and stereoselective hydrohydroxyalkylation between a vicinal diol and an alkyne. nih.gov This process is a tandem reaction involving two key steps:

Oxidation: The ruthenium catalyst first facilitates the oxidation of the vicinal diol to an α-hydroxy ketone intermediate.

C-C Coupling: The same catalyst then mediates the coupling of this intermediate with the alkyne, forming a β,γ-unsaturated α-hydroxy ketone.

This reaction showcases the interplay of both functional groups. The diol is not merely a spectator; its transformation is the trigger for the subsequent C-C bond formation with the alkyne. In some cases, the resulting product can undergo a further acid-catalyzed cyclodehydration to yield highly substituted furans, extending the cascade. nih.govnih.gov

Below is a table summarizing representative results for the ruthenium-catalyzed coupling of various vicinal diols with an alkyne, illustrating the scope of this transformation which is applicable to the this compound system.

| Diol Substrate | Alkyne Substrate | Catalyst System | Yield of β,γ-Unsaturated α-Hydroxy Ketone | Reference |

|---|---|---|---|---|

| cis-1,2-Cyclohexanediol | 1-Phenyl-1-propyne | Ru₃(CO)₁₂ / PCy₃ | 81% | nih.gov |

| trans-1,2-Cyclohexanediol (B13532) | 1-Phenyl-1-propyne | Ru₃(CO)₁₂ / PCy₃ | 83% | nih.gov |

| 1,2-Propanediol | 1-Phenyl-1-propyne | Ru₃(CO)₁₂ / PCy₃ | 94% | nih.gov |

| (R,R)-2,3-Butanediol | 1-Phenyl-1-propyne | Ru₃(CO)₁₂ / PCy₃ | 72% | nih.gov |

Stereoselectivity in Reactions of this compound

The cyclohexane-1,2-diol moiety possesses inherent stereochemistry, existing as either cis or trans diastereomers. This pre-existing stereochemical information can significantly influence the outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity.

The relative orientation of the two hydroxyl groups affects the conformation of the cyclohexane ring and the accessibility of the reactive sites. For instance, in reactions where the diol participates directly, such as the formation of cyclic acetals or chelates with a metal catalyst, the cis and trans isomers will exhibit different reactivity and lead to diastereomeric transition states. nih.gov

In the context of the ruthenium-catalyzed redox-triggered C-C coupling, studies have shown that both cis- and trans-1,2-cyclohexanediol are effective substrates, providing the coupling products in high yields. nih.gov This suggests that the initial oxidation step can proceed regardless of the diol's stereochemistry. However, the stereochemistry of the starting diol can influence the stereoselectivity of subsequent steps or the geometry of the final product, especially in more complex cascade reactions where new stereocenters are formed. For example, the facial selectivity of the alkyne insertion or subsequent cyclization events could be dictated by the steric environment established by the cis or trans arrangement of the substituents on the cyclohexane ring. nih.gov Computational studies on similar systems have shown that the thermodynamic preference for catalyst binding and the energy barrier for acyl transfer can be different for cis and trans diols, leading to kinetic resolution or diastereoselective product formation. nih.gov

Computational Chemistry and Theoretical Studies on 1 Prop 2 Yn 1 Yl Cyclohexane 1,2 Diol

Density Functional Theory (DFT) Calculations

No specific peer-reviewed studies detailing DFT calculations for 1-(prop-2-yn-1-yl)cyclohexane-1,2-diol could be identified. Such calculations would be instrumental in understanding the molecule's fundamental properties.

While general principles of computational chemistry suggest that geometry optimization would seek the most stable three-dimensional arrangement of atoms by minimizing energy, specific bond lengths, bond angles, and dihedral angles for this compound are not documented.

The conformational landscape of the cyclohexane (B81311) ring is well-understood, with chair conformations being the most stable. For cyclohexane-1,2-diol, the relative stability of conformers is influenced by the stereochemistry (cis or trans) of the hydroxyl groups and the potential for intramolecular hydrogen bonding. The introduction of the prop-2-yn-1-yl substituent at the C1 position would further complicate this landscape, introducing additional conformers based on the orientation of this group. However, a quantitative analysis of the relative energies of these conformers for this specific molecule is not available.

The electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, have not been calculated for this compound. This information is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Molecular Dynamics and Conformational Sampling

There are no published molecular dynamics simulations for this compound. Such simulations would provide valuable insights into the dynamic behavior of the molecule, including the flexibility of the cyclohexane ring and the conformational preferences of the substituents over time.

Reaction Mechanism Elucidation Through Computational Modeling

The absence of computational studies also extends to the elucidation of reaction mechanisms involving this compound.

Without specific reactions being studied, no transition state analyses for this compound have been performed. This type of analysis is essential for understanding the kinetics and energy barriers of chemical transformations.

Energetics of Reaction Pathways

Currently, there is a notable absence of published research detailing the computational exploration of reaction pathways involving this compound. Such studies would typically involve high-level quantum mechanical calculations to determine the thermodynamic and kinetic parameters of potential reactions, such as its formation or subsequent transformations. This would include the calculation of ground state energies, transition state structures, and activation energies, which are crucial for understanding reaction mechanisms and predicting product distributions. Without these computational insights, a thorough understanding of the chemical reactivity of this specific diol remains speculative.

Spectroscopic Property Prediction and Correlation with Experimental Data

Similarly, a detailed computational prediction of the spectroscopic properties of this compound is not available in the current body of scientific literature. Theoretical spectroscopic analysis, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman. These predicted spectra can be invaluable for interpreting experimental data and confirming molecular structures.

A comprehensive computational study would provide predicted values for key spectroscopic parameters. For instance, in NMR spectroscopy, this would include chemical shifts (δ) and coupling constants (J). For vibrational spectroscopy, it would involve the calculation of vibrational frequencies and their corresponding intensities. The correlation of such predicted data with experimentally obtained spectra is a standard practice for validating both the computational model and the experimental results. nih.gov However, due to the lack of both experimental and computational data for this compound, this comparative analysis cannot be performed.

The following tables illustrate the type of data that would be generated from such computational studies, but are currently unavailable for this specific compound.

Table 1: Hypothetical Energetic Data for a Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | DFT/B3LYP/6-31G | 0.0 |

| Transition State 1 | DFT/B3LYP/6-31G | +15.2 |

| Intermediate | DFT/B3LYP/6-31G | -5.7 |

| Transition State 2 | DFT/B3LYP/6-31G | +10.1 |

| Product | DFT/B3LYP/6-31G* | -12.4 |

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| IR (ν, cm⁻¹) | Data not available | Data not available |

This table is for illustrative purposes only, highlighting the lack of available data for this compound.

Applications of 1 Prop 2 Yn 1 Yl Cyclohexane 1,2 Diol As a Synthetic Building Block

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The cyclohexane-1,2-diol framework is a well-established chiral auxiliary in asymmetric synthesis. For instance, (S,S)-cyclohexane-1,2-diol has been successfully employed as an acetal (B89532) chiral auxiliary in the diastereoselective alkylation of acetoacetates, achieving high diastereomeric excesses (92% to >95%). nih.gov This foundational utility suggests that 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol can similarly direct the stereochemical outcome of reactions at an attached substrate.

Beyond its role as a passive auxiliary, the molecule's structure is well-suited for development into a chiral ligand for asymmetric catalysis. The propargyl group's terminal alkyne can coordinate to transition metals, while the diol provides a defined chiral environment around the metallic center. This dual functionality allows for the design of bifunctional ligands that can influence both the reactivity and stereoselectivity of a catalytic transformation. While specific applications of this exact molecule as a ligand are not yet widely documented, the design principle is a cornerstone of modern catalyst development. researchgate.net

Precursors for Complex Polycyclic Structures

The presence of both a diol and an alkyne within the same molecule makes this compound an excellent precursor for the synthesis of complex polycyclic and bridged ring systems. Two powerful catalytic methodologies are particularly suited to this substrate: the Pauson-Khand reaction and gold-catalyzed bicycloketalization.

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.org When applied in an intramolecular fashion, it is a highly effective method for constructing fused bicyclic systems. mdpi.com The this compound can be tethered to an alkene, creating a 1,n-enyne precursor. The subsequent cobalt- or rhodium-catalyzed Pauson-Khand reaction would yield a complex tricyclic system where the stereochemistry of the cyclohexane (B81311) diol can direct the facial selectivity of the cycloaddition. nih.govbeilstein-journals.org

| Precursor Type | Catalytic System | Polycyclic Product | Potential Application |

| Alkene-tethered this compound | Co₂(CO)₈, NMO | Fused Tricyclic Cyclopentenone | Core scaffold for natural product synthesis |

| Alkene-tethered this compound | [Rh(CO)₂Cl]₂ | Fused Tricyclic Cyclopentenone | Intermediate for complex molecule synthesis |

This interactive table illustrates potential polycyclic structures derived from this compound via the Pauson-Khand reaction.

Furthermore, gold-catalyzed bicycloketalization of alkyne-diols has emerged as an efficient strategy for forming bridged ketal systems. rsc.org In this process, the gold catalyst activates the alkyne toward nucleophilic attack from the diol's hydroxyl groups, triggering a cascade cyclization to form a bicyclic ketal. This transformation offers a powerful route to polycyclic ethers, which are common motifs in marine natural products. The inertness of the alkyne prior to catalysis allows for flexible synthetic planning. rsc.org

Intermediates in the Enantio- and Diastereoselective Synthesis of Biologically Active Molecules

Homopropargyl alcohols and vicinal diols are fundamental structural motifs found in numerous biologically active compounds. mdpi.comnih.gov The title compound, which incorporates both features, is a valuable intermediate for the synthesis of such molecules. The introduction of a propargyl group into various molecular scaffolds has been shown to be a successful strategy for developing new therapeutic agents, including compounds with significant antitumor and fungicidal activities. nih.gov

The synthesis of this compound itself can be achieved through stereoselective methods, such as the propargylation of a chiral epoxide derived from cyclohexene (B86901). The resulting enantiomerically enriched product can then be elaborated into more complex targets. The alkyne can be functionalized via reactions like Sonogashira coupling, Mannich reactions, or copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach other bioactive fragments or to build larger molecular architectures. nih.gov The diol can be selectively protected or further oxidized to introduce new functionality. This strategic combination of stable, yet reactive, functional groups makes it an ideal platform for the divergent synthesis of compound libraries for drug discovery.

| Reaction on Alkyne | Reagents | Resulting Structure | Biological Relevance |

| Click Chemistry | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole derivative | Access to diverse pharmacophores |

| Mannich Reaction | Formaldehyde, Secondary Amine | Aminopropargyl derivative | Synthesis of potent fungicidal agents |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Aryl-alkyne derivative | Construction of conjugated systems for anticancer agents |

This interactive table outlines key reactions for functionalizing the alkyne moiety of this compound for the synthesis of biologically active molecules.

Development of Novel Reaction Methodologies Exploiting Bifunctionality

The dual functionality of this compound makes it an excellent substrate for the development of new reaction methodologies. The distinct reactivity of the alkyne and the diol allows for selective, sequential, or cascade reactions.

Ruthenium-catalyzed C-C bond-forming reactions that couple diols and alkynes represent a modern approach to building molecular complexity. nih.govnih.gov These "hydrohydroxyalkylation" reactions proceed through a redox-triggered mechanism, bypassing the need for pre-metallated reagents. The title compound is an ideal substrate for intramolecular versions of such reactions, where the ruthenium catalyst could mediate a cyclization between the diol and the tethered alkyne to form novel heterocyclic systems. Such a transformation would be highly atom-economical and could provide access to unique molecular scaffolds. nih.gov

The development of cascade reactions is another area where this bifunctional building block is valuable. For example, a reaction sequence could be envisioned where the alkyne first undergoes a metal-catalyzed transformation, and the resulting intermediate is then trapped intramolecularly by one of the diol's hydroxyl groups. The gold-catalyzed bicycloketalization is a prime example of such a cascade. rsc.org The ability to trigger complex molecular transformations from a single, versatile starting material underscores the potential of this compound in advancing synthetic efficiency and innovation.

Q & A

What synthetic strategies are employed to prepare 1-(Prop-2-yn-1-yl)cyclohexane-1,2-diol, and how can reaction conditions be optimized for high yield?

Basic Research Question

The synthesis of this compound typically involves functionalizing the cyclohexane-1,2-diol core with a propargyl (prop-2-yn-1-yl) group. While direct evidence for this specific derivative is limited, analogous routes for substituted cyclohexane-1,2-diols include:

- Epoxide hydration : Cyclohexene oxide derivatives can undergo acid- or base-catalyzed hydration to form diols, as seen in cyclohexane-1,2-diol synthesis . For propargyl substitution, alkynylation of cyclohexene oxide precursors using propargyl bromide or similar reagents under catalytic conditions (e.g., Cu/Ag) may be explored.

- Catalytic coupling : Transition-metal-catalyzed cross-coupling (e.g., Sonogashira) between halogenated cyclohexane-diol intermediates and terminal alkynes could introduce the propargyl group.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

How is the stereochemistry of this compound resolved, and what crystallographic tools validate its configuration?

Advanced Research Question

The stereochemistry of diols is critical for applications in asymmetric synthesis. Key methodologies include:

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. Data collection parameters (e.g., Mo-Kα radiation, low-temperature stability) minimize thermal motion artifacts .

- Chiral auxiliaries : Derivatives with chiral tetrapeptides or cyclohexane-1,2-diol-based auxiliaries enable kinetic resolution via stereoselective acylation. DFT calculations predict thermodynamic preferences for specific enantiomers, guiding experimental design .

What analytical challenges arise in detecting cyclohexane-1,2-diol derivatives in polymer synthesis, and how are they addressed?

Advanced Research Question

In polymer systems (e.g., CO₂/epoxide copolymers), trace cyclohexane-1,2-diol byproducts can broaden molecular weight distributions (PDI > 2) due to chain-transfer reactions. Mitigation strategies include:

- GPC analysis : Monitors molecular weight shifts and PDI broadening.

- NMR spectroscopy : Identifies diol signatures (e.g., hydroxyl protons at δ 1.5–2.5 ppm) in reaction mixtures .

- Controlled conditions : Strict moisture exclusion minimizes unintended diol formation .

How does cyclohexane-1,2-diol dehydrogenase interact with trans- and cis-diol isomers, and what implications does this have for biodegradation studies?

Basic Research Question

The enzyme cyclohexane-1,2-diol dehydrogenase (EC 1.1.1.174) preferentially oxidizes trans-cyclohexane-1,2-diol to 2-hydroxycyclohexanone, with NAD+ as a cofactor. The cis isomer is oxidized at a slower rate, suggesting stereoselective substrate recognition. This enzymatic activity informs biodegradation pathways for structurally related diols, including propargyl-substituted derivatives .

What computational methods predict the enantioselective acylation of cyclohexane-1,2-diol derivatives, and how do they guide experimental design?

Advanced Research Question

DFT calculations on diol-chiral tetrapeptide complexes reveal:

- Thermodynamic preference : The (1R,2R)-trans-diol forms more stable complexes with chiral tetrapeptides, favoring its retention during kinetic resolution.

- Kinetic barriers : Lower activation energy for acyl transfer in trans-diols results in higher enantiomeric excess (ee > 90%). For cis-diols, desymmetrization via selective acetylation is proposed but requires experimental validation .

How does the propargyl group influence the reactivity of cyclohexane-1,2-diol in click chemistry applications?

Advanced Research Question

The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key considerations include:

- Protecting groups : Selective protection of diol hydroxyls (e.g., acetonide formation) prevents side reactions during CuAAC.

- Solvent compatibility : Reactions in polar aprotic solvents (e.g., DMF) enhance Cu(I) catalyst activity.

- Post-functionalization : Resulting triazoles can serve as ligands or bioactive motifs, expanding utility in drug discovery .

What contradictions exist in reported catalytic efficiencies for diol-mediated asymmetric syntheses, and how are they resolved?

Advanced Research Question

Discrepancies in enantioselectivity often stem from:

- Substituent effects : Bulkier groups on the cyclohexane ring (e.g., methyl vs. propargyl) alter transition-state geometries, impacting stereochemical outcomes .

- Catalyst loading : Over-stoichiometric use of chiral auxiliaries (e.g., cyclohexane-1,2-diol) may artificially inflate ee values. Optimization via DOE (Design of Experiments) identifies minimal effective concentrations .

How are cyclohexane-1,2-diol derivatives utilized in experimental phasing for macromolecular crystallography?

Basic Research Question

SHELX programs (e.g., SHELXC/D/E) enable high-throughput phasing of macromolecules. Cyclohexane-1,2-diol derivatives can act as cryoprotectants or heavy-atom substitutes in low-resolution datasets. Their robustness in automated pipelines stems from rapid data processing and compatibility with twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.